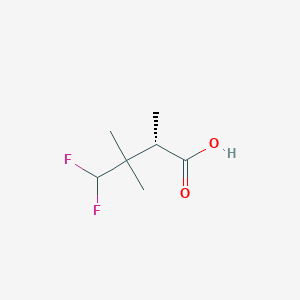
MC-VC-Pab-mmaf
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MC-VC-Pab-mmaf is a compound used in the development of antibody-drug conjugates (ADCs). It consists of a monoclonal antibody linked to a cytotoxic agent, monomethyl auristatin F (MMAF), through a valine-citrulline (VC) linker and a para-aminobenzylcarbamate (PABC) spacer. This compound is designed to target and kill cancer cells while minimizing damage to healthy cells.
作用机制
Mode of Action
The compound is conjugated through a protease-sensitive valine-citrulline dipeptide linker with a monomethyl auristatin E phenylalanine drug (MMAF) . MMAF is an anti-mitotic agent that inhibits tubulin polymerization, resulting in cell death . The conjugation occurs through reduction/oxidation of the inter-chain disulfide bonds .
Biochemical Pathways
The primary biochemical pathway affected by MC-VC-Pab-mmaf involves the disruption of microtubule assembly, which affects mitosis . MMAF binds to microtubules and prevents cell proliferation by inhibiting mitosis . This disruption of the cell cycle leads to cell death .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by the drug:antibody ratio (DAR), which represents a distribution of drugs (MMAF molecules) on the antibody . The DAR can range from 0 to 8 (2 MMAF molecules per disulfide bond), depending on the completeness of the reaction . Increasing DAR leads to increasing clearance, while trastuzumab-vc-MMAF clearance is determined by the contribution of parallel elimination processes of loss of MMAF and normal antibody clearance mechanisms (e.g., FcRγ) .
Result of Action
The result of this compound’s action is the inhibition of cell division and subsequent cell death . This is achieved by blocking the polymerization of tubulin . The compound demonstrates a tumor response that directly correlates with antibody dose and is independent of MMAF exposure .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the dose of MMAF administered or the antibody dose can impact the efficacy of the compound . In toxicity studies, the toxicity response was inversely correlated with antibody dose when normalized for MMAF exposure . Understanding these relationships can afford the ideal design of antibody-drug conjugates .
生化分析
Biochemical Properties
MC-VC-Pab-mmaf plays a significant role in biochemical reactions. It interacts with tubulin, a globular protein, and inhibits its polymerization . This interaction disrupts the formation of microtubules, essential components of the cell’s cytoskeleton .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. By inhibiting tubulin polymerization, it disrupts the normal function of cells, leading to cell death . This impact extends to cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound is through its binding interactions with tubulin . This binding inhibits the polymerization of tubulin, disrupting the formation of microtubules and leading to cell death .
Metabolic Pathways
This compound is involved in the metabolic pathway of tubulin polymerization . It interacts with tubulin, inhibiting its polymerization and disrupting the formation of microtubules .
Subcellular Localization
The information provided is based on the current understanding and may be subject to change as new research emerges .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MC-VC-Pab-mmaf involves several steps:
Preparation of the Linker: The VC-PABC linker is synthesized by coupling valine-citrulline with para-aminobenzylcarbamate.
Conjugation to the Antibody: The linker is then attached to the monoclonal antibody through a maleimide-activated reaction. This involves reducing the antibody to expose thiol groups, which react with the maleimide group on the linker.
Attachment of MMAF: Finally, MMAF is conjugated to the linker-antibody complex through a stable amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale synthesis of the linker: Using automated peptide synthesizers.
Purification: High-performance liquid chromatography (HPLC) is used to purify the linker and the final conjugate.
Quality Control: Ensuring the consistency and purity of the product through rigorous testing.
化学反应分析
Types of Reactions
MC-VC-Pab-mmaf undergoes several types of chemical reactions:
Hydrolysis: The VC-PABC linker is cleaved by lysosomal enzymes, releasing MMAF inside the target cells.
Reduction: The disulfide bonds in the antibody are reduced to expose thiol groups for conjugation.
Common Reagents and Conditions
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used to reduce the antibody.
Coupling Reagents: Maleimide-activated linkers are used for conjugation.
Major Products
MMAF: Released inside the target cells, leading to cell death.
Antibody-Drug Conjugate: The final product used for therapeutic applications.
科学研究应用
MC-VC-Pab-mmaf has several scientific research applications:
Cancer Therapy: Used in the development of ADCs for targeted cancer therapy. It has shown efficacy in treating various cancers, including breast, lung, and lymphoma.
Radiotherapy Enhancement: Enhances the effects of radiotherapy by sensitizing cancer cells to radiation.
Biological Research: Used to study the mechanisms of drug delivery and action in cancer cells.
相似化合物的比较
MC-VC-Pab-mmaf is unique compared to other similar compounds due to its specific linker and payload. Similar compounds include:
MC-VC-Pab-mmae: Uses monomethyl auristatin E (MMAE) instead of MMAF. MMAE is more cell-permeable but also more toxic to healthy cells.
Polatuzumab vedotin: An ADC that uses a similar linker but targets different antigens.
Brentuximab vedotin: Another ADC that uses MMAE and targets CD30-positive cells.
This compound stands out due to its reduced cell permeability, leading to decreased off-target effects and improved safety profile.
属性
IUPAC Name |
2-[[3-[1-[4-[[2-[[2-[[4-[[5-(carbamoylamino)-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H103N11O16/c1-14-43(8)59(51(93-12)38-55(83)78-36-22-26-50(78)60(94-13)44(9)61(84)73-49(66(89)90)37-45-23-17-15-18-24-45)76(10)65(88)57(41(4)5)75-64(87)58(42(6)7)77(11)68(92)95-39-46-28-30-47(31-29-46)71-62(85)48(25-21-34-70-67(69)91)72-63(86)56(40(2)3)74-52(80)27-19-16-20-35-79-53(81)32-33-54(79)82/h15,17-18,23-24,28-33,40-44,48-51,56-60H,14,16,19-22,25-27,34-39H2,1-13H3,(H,71,85)(H,72,86)(H,73,84)(H,74,80)(H,75,87)(H,89,90)(H3,69,70,91) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDITVJHHJUTHBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H103N11O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N'-[4-(trifluoromethyl)benzoyl]propanohydrazide](/img/structure/B2892997.png)
![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2892999.png)
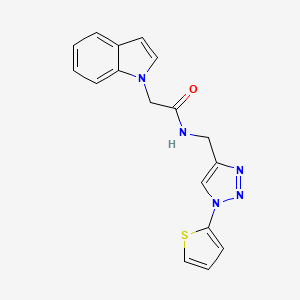
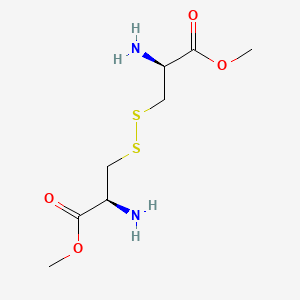
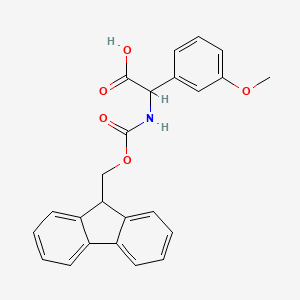
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide](/img/structure/B2893006.png)
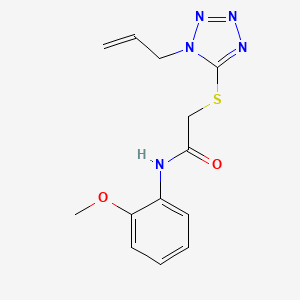
![N-(5-(2-phenylbutanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2893008.png)
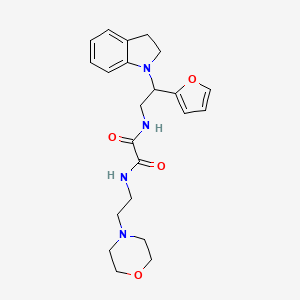
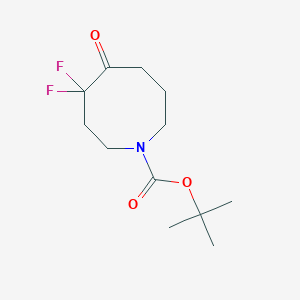
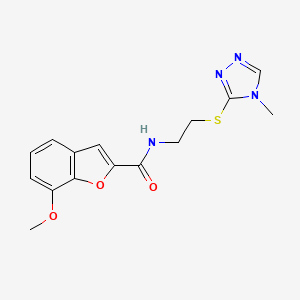
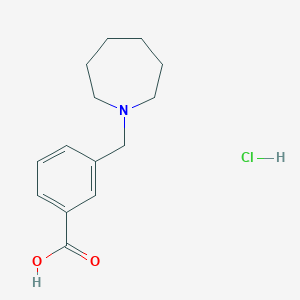
![N-(4-bromophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2893018.png)
